molecular formula C12H16ClN B1288249 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 100224-58-6

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1288249
CAS No.: 100224-58-6
M. Wt: 209.71 g/mol
InChI Key: GRAQZHHTWYIHAH-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a secondary amine hydrochloride derivative characterized by a partially unsaturated tetrahydropyridine ring substituted at the 4-position with a 3-methylphenyl group.

Properties

IUPAC Name

4-(3-methylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11;/h2-5,9,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAQZHHTWYIHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598021
Record name 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100224-58-6
Record name 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and a suitable amine.

    Formation of Intermediate: The initial step involves the condensation of 3-methylbenzaldehyde with the amine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the tetrahydropyridine ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions include various substituted tetrahydropyridine and pyridine derivatives, which can have different functional groups attached to the aromatic ring.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves:

  • Starting Materials : 3-methylbenzaldehyde and a suitable amine.
  • Formation of Intermediate : Condensation to form a Schiff base.
  • Cyclization : Under acidic conditions to form the tetrahydropyridine ring.
  • Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of different derivatives that may have distinct biological activities.

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules and is utilized as a reagent in various chemical reactions. Its unique structure allows it to participate in diverse chemical transformations.

Biology

Research has focused on the biological activities of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride. Notably:

  • It exhibits potential neurotoxic effects similar to those observed with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is relevant in Parkinson's disease research .
  • Studies suggest that it may interact with monoamine oxidase (MAO), leading to neurotoxic metabolites that affect dopaminergic neurons .

Medicine

Ongoing research explores its therapeutic applications:

  • Neuroprotective Effects : Some analogs may provide protective benefits against neurodegenerative diseases.
  • Analgesic Properties : Derivatives could offer alternatives to traditional opioids with fewer side effects.

Case Studies

  • Neurotoxicity Research : Studies have demonstrated that exposure to 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can induce neurotoxic effects similar to MPTP. This research is crucial for understanding its implications in Parkinson's disease and developing potential antidotes or protective agents .
  • Analgesic Studies : Research indicates that certain tetrahydropyridine derivatives may possess analgesic properties. These findings are significant for developing new pain management therapies that minimize opioid use.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

The compound’s pharmacological and physicochemical properties are influenced by its tetrahydropyridine core and substituent variations. Below is a comparative analysis with seven structurally related compounds (Table 1), followed by detailed discussions.

Table 1: Comparison of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine Hydrochloride with Analogs
Compound Name Molecular Formula Substituent(s) Key Properties/Applications References
4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride (Target Compound) C₁₂H₁₆ClN (inferred) 3-methylphenyl Investigated in cancer therapy research (e.g., optical fiber-based treatments)
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride C₁₁H₁₄ClN Phenyl (unsubstituted) Base structure; used in chemical synthesis
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine C₁₂H₁₄FN 4-fluorophenyl, N-methyl Paroxetine-related intermediate; potential SSRI activity
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) C₁₂H₁₅N N-methyl, phenyl Neurotoxin inducing Parkinsonism via dopaminergic neuron damage
4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride C₁₂H₁₃ClF₃N 3-trifluoromethylphenyl Increased lipophilicity; research applications (exact biological role unspecified)
4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride C₁₂H₁₆ClNO 4-methoxyphenyl Enhanced polarity due to methoxy group; structural studies
4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride C₆H₁₂ClN 4-methyl (simple alkyl) Pharmaceutical intermediate; simpler structure for derivatization

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 3-methylphenyl group in the target compound increases lipophilicity compared to the unsubstituted phenyl analog (Table 1, Entry 2). However, the trifluoromethyl analog (Entry 5) exhibits even higher lipophilicity due to the electronegative CF₃ group, which may enhance blood-brain barrier penetration.
  • Steric Effects : The bulkier trifluoromethyl group (Entry 5) and N-methylation (Entry 3) introduce steric hindrance, which could influence receptor binding or metabolic stability.

Pharmacological and Toxicological Insights

  • Neurotoxicity : MPTP (Entry 4) is a well-documented neurotoxin that selectively destroys dopaminergic neurons, leading to Parkinsonian symptoms. Unlike MPTP, the target compound lacks the N-methyl group, which is critical for MPTP’s toxicity. This structural distinction may reduce neurotoxic risk.
  • SSRI Potential: The 4-fluorophenyl-N-methyl analog (Entry 3) is a known intermediate in paroxetine (an SSRI) synthesis, suggesting that fluorinated derivatives may have serotonin reuptake inhibition properties.
  • Cancer Research : The target compound was cited in a study on optical fiber-based cancer therapies, though its specific mechanistic role remains unclear.

Biological Activity

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest due to its structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known for its neurotoxic effects and relevance in Parkinson's disease research. This article explores the biological activity of this compound, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its tetrahydropyridine core with a methylphenyl substituent. Its hydrochloride form enhances its solubility, making it suitable for various biological assays.

Biological Activity Overview

The biological activity of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can be categorized into several key areas:

  • Neurotoxicity : Similar to MPTP, this compound may exhibit neurotoxic effects by generating reactive metabolites that damage dopaminergic neurons.
  • Analgesic Properties : Research indicates that derivatives of tetrahydropyridines can possess analgesic properties, potentially offering alternatives to traditional opioids with fewer side effects .
  • Neuroprotective Effects : Some studies suggest that certain analogs may provide neuroprotective benefits against neurodegenerative diseases .

The mechanisms through which 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects include:

  • Monoamine Oxidase Interaction : The compound may interact with monoamine oxidase (MAO), leading to the formation of neurotoxic metabolites similar to those produced by MPTP .
  • Dopaminergic System Modulation : It may influence dopamine levels in the brain, impacting motor function and behavior .

Case Studies and Research Findings

Several studies have investigated the biological activity associated with tetrahydropyridine derivatives:

  • Neurotoxicity Studies : A study on MPTP showed significant dopaminergic neuron loss in primate models, which could be extrapolated to understand potential risks associated with 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride .
  • Analgesic Activity : Patents have described the analgesic potential of related compounds in treating chronic pain conditions while minimizing opioid-related side effects .

Comparative Data Table

CompoundBiological ActivityMechanism of Action
4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochlorideNeurotoxic potential; Analgesic propertiesMAO interaction; Dopaminergic modulation
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Induces ParkinsonismMetabolism to MPP+; Neuron damage
Other tetrahydropyridine derivativesVaries (e.g., analgesic)Diverse mechanisms depending on structure

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how can reaction efficiency be validated?

  • Methodology : Employ a multi-step synthesis involving cyclization of precursor amines under controlled temperatures (e.g., 80°C in anhydrous conditions). Intermediate purification via silica gel chromatography with gradients of ethyl acetate/hexane improves yield. Validate reaction efficiency using UPLC-MS for mass confirmation (m/z analysis) and ¹H/¹³C NMR for structural verification .
  • Example Parameters :

StepReagents/ConditionsYield (%)Validation Method
1tert-Butyl carbamate, 80°C63–75UPLC-MS, ¹H NMR
2HCl gas in dioxane, RT85–90FT-IR, elemental analysis

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30). Calculate purity using peak area normalization .
  • Spectroscopy : ¹H NMR (δ 2.5–3.5 ppm for tetrahydropyridine protons) and FT-IR (C-Cl stretch at ~750 cm⁻¹) for structural confirmation .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 249.12 for [M+H]⁺) .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles, N95 masks) and work in a fume hood.
  • Store at 2–8°C in airtight containers, away from oxidizers.
  • Dispose of waste via licensed chemical disposal services, referencing GHS hazard codes (e.g., H302, H318) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported receptor binding affinities?

  • Methodology :

  • Perform orthogonal assays : Compare surface plasmon resonance (SPR) with radioligand binding assays to cross-validate affinity measurements.
  • Use structural analogs (e.g., 4-(4-methoxyphenyl)-piperidine derivatives) to isolate substituent effects .
  • Apply statistical validation : Bootstrap analysis to assess reproducibility and outlier removal criteria .

Q. What strategies elucidate stereochemical influences on bioactivity?

  • Methodology :

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test isolated isomers in bioassays.
  • X-ray crystallography : Resolve the absolute configuration of the tetrahydropyridine ring to correlate stereochemistry with activity .
  • Molecular docking : Simulate binding modes of enantiomers with target receptors (e.g., serotonin transporters) using AutoDock Vina .

Q. How can metabolic stability be assessed in preclinical studies?

  • Methodology :

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • CYP inhibition screening : Use fluorogenic substrates to identify CYP450 isoforms involved in metabolism .

Data Contradiction Analysis

Q. Conflicting results in toxicity profiles: How to resolve?

  • Methodology :

  • Dose-response reevaluation : Test across a wider concentration range (e.g., 1 nM–100 µM) under standardized conditions.
  • In silico modeling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and cross-reference with experimental LD₅₀ values .

Q. Discrepancies in solubility data across studies: What factors should be controlled?

  • Methodology :

  • Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and temperature (25°C vs. 37°C).
  • Use dynamic light scattering (DLS) to detect aggregation artifacts affecting solubility measurements .

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